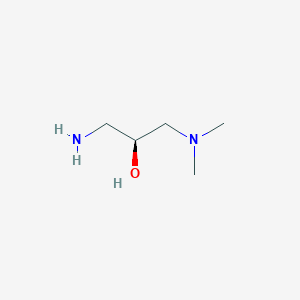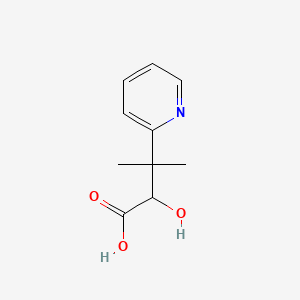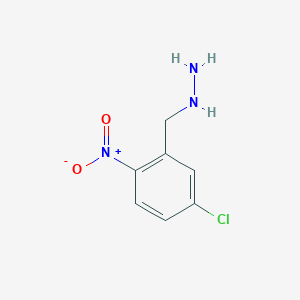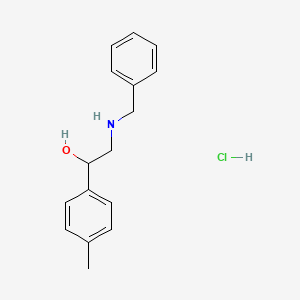
2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of methyl magnesium bromide in dry tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular interactions can provide insights into its effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(4-bromo-2,3,5,6-tetrafluorophenyl)ethan-1-ol
- 2-Amino-2-(4-chloro-2,3,5,6-tetrafluorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol exhibits unique properties due to the specific arrangement of fluorine atoms. This configuration enhances its reactivity and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7F4NO |
|---|---|
Poids moléculaire |
209.14 g/mol |
Nom IUPAC |
2-amino-2-(2,3,5,6-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F4NO/c9-3-1-4(10)8(12)6(7(3)11)5(13)2-14/h1,5,14H,2,13H2 |
Clé InChI |
PRNUMLVESTVYSK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)C(CO)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)




![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)




![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)
